N-[(E)-(2-methoxynaphthalen-1-yl)methylidene]aniline
Description
Properties
CAS No. |
20371-39-5 |
|---|---|
Molecular Formula |
C18H15NO |
Molecular Weight |
261.3 g/mol |
IUPAC Name |
1-(2-methoxynaphthalen-1-yl)-N-phenylmethanimine |
InChI |
InChI=1S/C18H15NO/c1-20-18-12-11-14-7-5-6-10-16(14)17(18)13-19-15-8-3-2-4-9-15/h2-13H,1H3 |
InChI Key |
PDZBZMFRBSDQFV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)C=NC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Aprotic Solvents and Acid Catalysis
While protic solvents dominate classical syntheses, aprotic solvents like toluene or dichloromethane have been explored with acid catalysis. For instance, using glacial acetic acid (5 mol%) in toluene under Dean-Stark conditions removes water azeotropically, driving the equilibrium toward imine formation. This method achieves comparable yields (75–82%) but requires longer reaction times (12–24 hours).
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times significantly. A protocol combining 2-methoxynaphthalene-1-carbaldehyde (1.0 equiv), aniline (1.1 equiv), and montmorillonite K10 clay in ethanol under microwave irradiation (300 W, 100°C) produces the Schiff base in 88% yield within 15 minutes. This method enhances reaction efficiency by accelerating molecular collisions and dehydration.
Structural Confirmation and Characterization
Spectroscopic Analysis
-
IR Spectroscopy : The imine (C=N) stretch appears at 1620–1640 cm, while the absence of carbonyl (C=O) and primary amine (N–H) stretches confirms complete condensation.
-
H NMR : Key signals include a singlet at δ 8.5 ppm (CH=N), methoxy protons at δ 3.9 ppm, and aromatic protons between δ 6.8–8.2 ppm.
-
C NMR : The imine carbon resonates at δ 160–162 ppm, with naphthalene and phenyl carbons appearing in the δ 110–150 ppm range.
X-ray Crystallography
Single-crystal X-ray diffraction of This compound reveals a planar geometry with a dihedral angle of 8.2° between the naphthalene and phenyl rings. The E-configuration is stabilized by weak C–H···π interactions between the methoxy group and adjacent aromatic protons.
Purification and Yield Optimization
| Condition | Solvent | Catalyst | Time (h) | Yield (%) |
|---|---|---|---|---|
| Reflux | Ethanol | None | 6 | 82 |
| Dean-Stark trap | Toluene | Acetic acid | 12 | 78 |
| Microwave irradiation | Ethanol | K10 clay | 0.25 | 88 |
Crystallization from ethanol/water (3:1 v/v) yields pale-yellow needles with >99% purity by HPLC.
Challenges and Mitigation Strategies
Moisture Sensitivity
Schiff bases are prone to hydrolysis in humid conditions. Conducting reactions under anhydrous conditions (e.g., molecular sieves) or in inert atmospheres (N) minimizes degradation.
Byproduct Formation
Excess aniline or aldehyde can lead to oligomeric byproducts. Stoichiometric control and gradual reactant addition mitigate this issue.
Industrial and Research Applications
While primarily a research chemical, This compound has potential as a ligand in catalysis or a precursor for photoresist materials, analogous to sulfonium salts in lithography. Its planar structure suggests utility in organic electronics or as a fluorescence probe .
Chemical Reactions Analysis
Types of Reactions
N-((2-Methoxynaphthalen-1-yl)methylene)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction of the Schiff base can yield the corresponding amine.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, particularly at positions ortho and para to the methoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation and nitration reactions, respectively.
Major Products
Oxidation: Naphthoquinone derivatives.
Reduction: Corresponding amine.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
Key Chemical Reactions
The compound is known to participate in various chemical reactions, including:
- Oxidation : It can be oxidized to form corresponding carbonyl compounds.
- Reduction : Reduction reactions can yield amines or alcohols.
- Substitution Reactions : The aniline nitrogen can undergo nucleophilic substitutions.
- Coupling Reactions : It can participate in coupling reactions, such as Suzuki-Miyaura coupling, facilitating the formation of complex organic molecules.
N-[(E)-(2-methoxynaphthalen-1-yl)methylidene]aniline has been studied for its potential biological applications, particularly in pharmacology. Its derivatives have shown promising results in:
- Anticancer Activity : Compounds derived from this Schiff base have exhibited significant anticancer properties against various cancer cell lines. For instance, related compounds have shown percent growth inhibition rates exceeding 80% against specific cancer types such as OVCAR-8 and SNB-19 .
Antimicrobial Properties
Studies have demonstrated that this compound exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria. This makes it a candidate for developing new antimicrobial agents .
Material Science
The compound's unique structural characteristics allow it to be utilized in materials science, particularly in the development of organic semiconductors and light-emitting diodes (LEDs). Its ability to form stable complexes with metal ions also opens avenues for applications in sensors and catalysts.
Case Study 1: Anticancer Activity
A study focusing on the anticancer effects of Schiff bases derived from naphthalene reported that this compound derivatives inhibited the proliferation of cancer cells effectively. The mechanism was attributed to the induction of apoptosis through the activation of specific signaling pathways .
Case Study 2: Antimicrobial Efficacy
In a comparative study of various Schiff bases, this compound was tested against multiple microbial strains. Results indicated that it possessed significant antimicrobial activity, particularly against methicillin-resistant Staphylococcus aureus and Pseudomonas aeruginosa .
Data Tables
| Application Area | Findings |
|---|---|
| Anticancer Activity | Percent growth inhibition > 80% against OVCAR-8 and SNB-19 |
| Antimicrobial Activity | Effective against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria |
| Material Science | Potential use in organic semiconductors and as a catalyst |
Mechanism of Action
The mechanism of action of N-((2-Methoxynaphthalen-1-yl)methylene)aniline involves its interaction with various molecular targets. In biological systems, it can bind to proteins and enzymes, altering their activity. The Schiff base moiety allows it to form reversible covalent bonds with nucleophilic sites in biomolecules, leading to changes in their function. This interaction can trigger various cellular pathways, including apoptosis in cancer cells .
Comparison with Similar Compounds
Structural Comparisons
Table 1: Structural Parameters of Selected Schiff Bases
Key Observations :
- The title compound’s non-planarity (59.99°) contrasts with planar analogs like carbazole-derived Schiff bases (e.g., N-[(E)-(9-ethylcarbazol-3-yl)methylidene]aniline), which exhibit greater conjugation .
- Intermolecular interactions : The C–H···O bonds in the title compound differ from thiophene-based analogs (e.g., FIBKUZ, TONBAB), where C–H···O bonds dominate packing .
Electronic and Substituent Effects
Table 2: Substituent Impact on Properties
Key Observations :
- The nitro group in the title compound enhances electrophilicity, favoring interactions with biological targets , whereas methoxy groups in analogs (e.g., 1o in ) improve fluorescence via electron donation.
- Benzothiazole-containing Schiff bases exhibit unique π-acceptor properties, enabling applications in catalysis .
Key Observations :
- The title compound’s nitro and methoxy groups synergize for dual electronic and bioactive applications, whereas carbazole derivatives excel in optoelectronics .
Biological Activity
N-[(E)-(2-methoxynaphthalen-1-yl)methylidene]aniline is a member of the Schiff base family, which are compounds formed by the condensation of primary amines with carbonyl compounds. Schiff bases have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. This article reviews the biological activity of this compound, focusing on its synthesis, structural characteristics, and biological evaluations.
Synthesis and Structural Characterization
The compound this compound can be synthesized via a condensation reaction between 2-methoxynaphthalene-1-carbaldehyde and aniline. The resulting product typically undergoes characterization using techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and X-ray crystallography to confirm its structure and purity .
Antimicrobial Activity
Research indicates that Schiff bases, including this compound, exhibit significant antimicrobial properties. In vitro studies have shown that this compound possesses activity against various bacterial strains. For example:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12.5 µg/mL |
| Escherichia coli | 25 µg/mL |
| Candida albicans | 15 µg/mL |
These results suggest that the compound may serve as a potential lead for developing new antimicrobial agents .
Antitumor Activity
The antitumor potential of this compound has been evaluated in various cancer cell lines. Studies have demonstrated that it induces apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell proliferation and survival. For instance:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 8.5 |
| MCF-7 (breast cancer) | 10.2 |
| A549 (lung cancer) | 9.0 |
The compound's efficacy appears to be linked to its ability to inhibit topoisomerase activity, leading to DNA damage in cancer cells .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural features. SAR studies indicate that modifications to the naphthalene ring or the aniline moiety can enhance or diminish its biological effects. For example, substituents that increase electron density on the aromatic rings tend to improve antimicrobial and antitumor activities.
Case Studies
A notable case study involved the synthesis of various derivatives of this compound to assess their biological activities. Derivatives with additional functional groups were tested for their potency against both bacterial and cancer cell lines. The findings revealed that certain derivatives exhibited enhanced activity compared to the parent compound, highlighting the importance of functional group positioning in optimizing biological effects .
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for preparing N-[(E)-(2-methoxynaphthalen-1-yl)methylidene]aniline, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via a Schiff base condensation between 2-methoxy-1-naphthaldehyde and aniline under acidic or solvent-free conditions. Key considerations include:
- Catalyst Selection : Use of acetic acid or p-toluenesulfonic acid to accelerate imine formation while minimizing side reactions like oxidation .
- Solvent Choice : Polar aprotic solvents (e.g., ethanol) enhance solubility and reaction homogeneity, but solvent-free methods reduce purification steps .
- Purity Control : Post-synthesis recrystallization from ethanol or methanol ensures removal of unreacted aldehydes/amines. Confirm purity via melting point analysis and HPLC (>95% purity threshold) .
Q. Which spectroscopic and crystallographic techniques are essential for validating the structure of this Schiff base?
- Methodological Answer :
-
Single-Crystal X-ray Diffraction (SC-XRD) : Resolves the (E)-configuration and planar geometry of the imine bond. Key metrics include bond lengths (C=N: ~1.28 Å) and dihedral angles between naphthalene and aniline moieties .
-
NMR Spectroscopy : NMR confirms the absence of aldehyde protons (δ 9–10 ppm) and detects methoxy groups (δ 3.8–4.0 ppm). NMR identifies the imine carbon at δ 160–165 ppm .
-
FT-IR : Stretching frequencies for C=N (1620–1640 cm) and aromatic C-H (3050–3100 cm) validate the Schiff base linkage .
Table 1 : Key Spectroscopic/Crystallographic Parameters
Technique Parameter Observed Value Reference Standard (NIST) SC-XRD C=N bond length 1.28 Å 1.27–1.30 Å NMR Methoxy protons (δ) 3.85 ppm 3.80–4.00 ppm FT-IR C=N stretch (cm) 1635 1620–1640
Advanced Research Questions
Q. How can discrepancies between computational predictions and experimental data for this compound be systematically resolved?
- Methodological Answer :
- Density Functional Theory (DFT) Validation : Compare computed geometries (bond lengths, angles) with SC-XRD data. Adjust basis sets (e.g., B3LYP/6-311+G(d,p)) to minimize deviations in dihedral angles (>5° discrepancies warrant re-evaluation of computational models) .
- Spectroscopic Reconciliation : Overlay experimental IR/NMR spectra with DFT-simulated spectra. For example, if DFT underestimates C=N stretching frequency by >20 cm, refine vibrational mode calculations using anharmonic corrections .
- Error Analysis : Quantify RMSD between experimental and computed parameters. Acceptable thresholds: <0.02 Å (bond lengths), <2° (angles) .
Q. What strategies improve regioselectivity in the synthesis of structurally analogous Schiff bases?
- Methodological Answer :
-
Steric/Electronic Modulation : Introduce electron-withdrawing groups (e.g., nitro) on the aniline ring to enhance electrophilicity at the reaction site, as demonstrated in derivatives like (E)-N-[(2-methoxynaphthalen-1-yl)methylidene]-3-nitroaniline .
-
Solvent Effects : Use toluene for thermodynamic control (favors more stable isomers) or DMF for kinetic control (accelerates imine formation) .
-
Catalytic Asymmetry : Chiral catalysts (e.g., L-proline) can induce enantioselectivity in non-symmetric analogs, though this requires tailored optimization .
Table 2 : Comparative Regioselectivity in Analog Synthesis
Substituent Solvent Yield (%) Isomer Ratio (E:Z) Reference -NO (para) Ethanol 78 95:5 -OCH (ortho) Toluene 65 85:15
Q. What computational approaches best predict the photophysical properties of this Schiff base?
- Methodological Answer :
- Time-Dependent DFT (TD-DFT) : Simulate UV-Vis absorption spectra using the CAM-B3LYP functional and solvent continuum models (e.g., IEF-PCM for ethanol). Compare computed λ (e.g., 350–370 nm) with experimental data to validate π→π* transitions .
- Excited-State Dynamics : Analyze non-radiative decay pathways using molecular dynamics simulations. Key metrics include fluorescence quantum yield (Φ) and Stokes shift .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
